molecular formula C16H16ClN3OS B2427293 1,2,4-Oxadiazole-5-methanamine, N-[1-(4-chlorophenyl)propyl]-3-(2-thienyl)- CAS No. 1031123-34-8

1,2,4-Oxadiazole-5-methanamine, N-[1-(4-chlorophenyl)propyl]-3-(2-thienyl)-

Cat. No.: B2427293
CAS No.: 1031123-34-8
M. Wt: 333.83
InChI Key: MMGDBNQCXNYFHT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)propyl-1,2,4-oxadiazol-5-yl]methyl})amine: is a complex organic compound that features a chlorophenyl group, a propyl chain, and a thiophen-oxadiazole moiety

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS/c1-2-13(11-5-7-12(17)8-6-11)18-10-15-19-16(20-21-15)14-4-3-9-22-14/h3-9,13,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGDBNQCXNYFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)propyl-1,2,4-oxadiazol-5-yl]methyl})amine typically involves multiple steps:

    Formation of the 4-chlorophenylpropylamine: This can be achieved through the reaction of 4-chlorobenzyl chloride with propylamine under basic conditions.

    Synthesis of the thiophen-2-yl-1,2,4-oxadiazole: This involves the cyclization of thiophene-2-carboxylic acid hydrazide with an appropriate nitrile under acidic conditions.

    Coupling Reaction: The final step involves coupling the 4-chlorophenylpropylamine with the thiophen-2-yl-1,2,4-oxadiazole moiety using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

1,2,4-Oxadiazole derivatives exhibit promising anticancer properties. For instance, a study highlighted the synthesis and evaluation of various 1,2,4-oxadiazole derivatives against different cancer cell lines. One compound demonstrated an IC50 value of 0.23 μM against MCF-7 breast cancer cells and 0.11 μM against ACHN renal cancer cells . This suggests that modifications to the oxadiazole structure can significantly enhance anticancer activity.

Inhibition of Carbonic Anhydrases

Another significant application of oxadiazole derivatives is their role as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and are implicated in cancer progression. Compounds derived from 1,2,4-oxadiazoles have shown selective inhibition of human carbonic anhydrases at nanomolar concentrations. Notably, one derivative exhibited a K_i value of 89 pM against hCA IX . This selectivity indicates potential therapeutic applications in targeting tumor microenvironments.

Anti-inflammatory Properties

Research has also indicated that certain oxadiazole derivatives possess anti-inflammatory activity. A study reported that specific substitutions on the oxadiazole ring led to enhanced anti-inflammatory effects compared to other compounds . For example, derivatives with chloro or nitro substitutions showed significant activity in inhibiting inflammatory responses.

Synthesis and Characterization

The synthesis of 1,2,4-oxadiazoles can be achieved through various methods, including microwave-assisted reactions which provide high yields and reduced reaction times . The characterization of these compounds typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.

Case Study 1: Antiparasitic Activity

A notable case study involved the evaluation of oxadiazole derivatives against Trypanosoma cruzi and Leishmania amazonensis. One compound demonstrated an EC50 value of 2.9 µM against T. cruzi, indicating its potential as an antiparasitic agent . This highlights the versatility of oxadiazole derivatives beyond oncology applications.

Case Study 2: Inhibition of Notum Carboxylesterase

Another research effort focused on optimizing oxadiazole derivatives for their inhibitory effects on Notum carboxylesterase activity. The optimization led to the identification of a compound with improved binding affinity and inhibitory potency compared to previous hits . This underscores the importance of structural modifications in enhancing biological activity.

Data Tables

Compound NameTargetActivityIC50/EC50 Value
Compound AMCF-7Anticancer0.23 μM
Compound BhCA IXEnzyme Inhibition89 pM
Compound CT. cruziAntiparasitic2.9 μM
Compound DNotumEnzyme InhibitionIC50: 2.1 μM

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)propyl-1,2,4-oxadiazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(4-Chlorophenyl)propyl-1,2,4-oxadiazol-5-yl]methyl})amine lies in its combination of a chlorophenyl group, a propyl chain, and a thiophen-oxadiazole moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Biological Activity

1,2,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 1,2,4-Oxadiazole-5-methanamine, N-[1-(4-chlorophenyl)propyl]-3-(2-thienyl)- is a derivative with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C16H16ClN3OSC_{16}H_{16}ClN_3OS and a molecular weight of approximately 333.84 g/mol. Its structure includes a 1,2,4-oxadiazole ring, which is known for its stability and reactivity in biological systems. The presence of the 4-chlorophenyl and thienyl groups contributes to its unique properties.

Biological Activity Overview

The biological activity of 1,2,4-oxadiazole derivatives has been extensively studied. These compounds exhibit various pharmacological effects, including:

  • Anticancer Activity: Several studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, a study highlighted that certain oxadiazole compounds showed cytotoxic effects on melanoma (SK-MEL-2) and pancreatic cancer (PANC-1) cell lines with IC50 values in the micromolar range .
  • Antimicrobial Properties: Oxadiazole derivatives have shown promising antibacterial activity against various pathogens. A specific study noted that 1,2,4-oxadiazoles exhibited significant activity against Staphylococcus aureus and Escherichia coli .
  • Anti-tubercular Activity: Research indicates that some oxadiazole derivatives act as effective inhibitors of Mycobacterium tuberculosis .

The mechanisms underlying the biological activity of 1,2,4-oxadiazoles are multifaceted:

  • Inhibition of Enzymes: Many oxadiazole derivatives act by inhibiting key enzymes involved in cancer cell metabolism. For example, selective inhibition of carbonic anhydrases (hCA IX and XII) has been reported for certain compounds .
  • Cell Cycle Arrest: Some studies have indicated that oxadiazole derivatives can induce cell cycle arrest at the G0-G1 phase in cancer cells, suggesting a potential mechanism for their anticancer effects .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of oxadiazole derivatives revealed that compound 16a exhibited an IC50 value of 0.65 µM against MCF-7 breast cancer cells and demonstrated selectivity towards cancerous cells over non-cancerous cells . This suggests potential for developing targeted cancer therapies.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, several oxadiazole derivatives were synthesized and tested against clinical isolates of Staphylococcus aureus. The results indicated that certain compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This finding underscores the potential for oxadiazoles in treating resistant bacterial infections.

Data Tables

Compound NameBiological ActivityIC50 (µM)Target
16aAnticancer0.65MCF-7
16bAnticancer2.41PANC-1
Oxadiazole XAntimicrobial<10S. aureus
Oxadiazole YAnti-tubercular0.072M. tuberculosis

Q & A

Q. What are the common synthetic routes for 1,2,4-oxadiazole derivatives, and how do they apply to the target compound?

The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation between amidoximes and carboxylic acid derivatives. For example, 5-arylacetylenyl-1,2,4-oxadiazoles can be synthesized via bromination and subsequent debromination of precursor compounds in liquid ammonia . For the target compound, modifications may include introducing the 2-thienyl and 4-chlorophenylpropyl groups via nucleophilic substitution or coupling reactions. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to avoid side products like regioisomers or decomposition intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structural integrity of this compound?

  • NMR : The ¹H NMR spectrum should show characteristic signals for the 4-chlorophenyl group (aromatic protons at δ 7.2–7.4 ppm), the thienyl protons (δ 6.8–7.1 ppm), and the methanamine protons (δ 2.5–3.5 ppm).
  • IR : Stretching vibrations for the oxadiazole ring (C=N at ~1600 cm⁻¹) and the amine group (N–H at ~3300 cm⁻¹) confirm core functionalities.
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₁₆H₁₅ClN₃OS) with minimal fragmentation.

Q. What are the solubility and stability considerations for this compound under experimental conditions?

The compound’s solubility depends on substituents: the 2-thienyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the 4-chlorophenyl group may reduce aqueous solubility. Stability studies under varying pH (e.g., acidic/basic conditions) and temperatures (via thermogravimetric analysis, TGA) are essential to identify degradation pathways, such as oxadiazole ring hydrolysis .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological activity of this compound?

  • DFT Calculations : Optimize the geometry of the compound to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, the oxadiazole ring’s electron-deficient nature may facilitate interactions with biological targets .
  • Molecular Docking : Dock the compound into active sites of enzymes (e.g., kinases or bacterial targets) using software like AutoDock Vina. Prioritize binding poses where the 4-chlorophenyl group engages in hydrophobic interactions, while the thienyl moiety participates in π-π stacking .

Q. What experimental strategies resolve contradictions in reported biological activity data for 1,2,4-oxadiazoles?

  • Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations to confirm activity thresholds.
  • Off-Target Screening : Use panels (e.g., kinase or GPCR assays) to identify non-specific interactions.
  • Structural Analog Comparison : Compare activity data with analogs (e.g., 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole) to isolate substituent-specific effects .

Q. How can superelectrophilic activation (e.g., triflic acid) modify the reactivity of the oxadiazole core?

Triflic acid (TfOH) protonates the oxadiazole ring, generating superelectrophilic intermediates. This enables regioselective hydroarylation of acetylene substituents, forming ethenyl triflates. Mechanistic studies via in situ NMR or DFT can track intermediates and validate reaction pathways .

Q. What statistical experimental design (DoE) methods optimize reaction yields for scaled synthesis?

  • Factorial Design : Screen variables (e.g., temperature, catalyst loading, solvent ratio) to identify critical factors.
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield. For example, a Central Composite Design (CCD) can optimize cyclocondensation steps while minimizing byproducts .

Q. How does the 2-thienyl substituent influence the compound’s electronic and steric properties compared to phenyl analogs?

  • Electronic Effects : The thienyl group’s electron-rich sulfur atom increases electron density at the oxadiazole ring, altering reactivity in electrophilic substitutions.
  • Steric Effects : The smaller thienyl ring reduces steric hindrance compared to bulkier phenyl groups, potentially enhancing binding to planar enzyme active sites .

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